(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine

描述

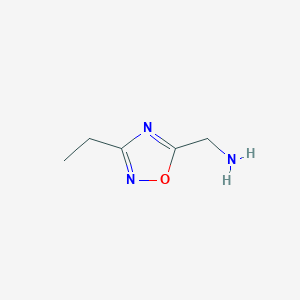

(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine: is a heterocyclic compound that features an oxadiazole ring, which is a five-membered ring containing oxygen and nitrogen atoms

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with nitriles, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

化学反应分析

Types of Reactions: (3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce primary or secondary amines .

科学研究应用

Medicinal Chemistry

1.1 Antimicrobial Properties

Research indicates that (3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains such as Staphylococcus aureus and fungal pathogens like Colletotrichum orbiculare and Botrytis cinerea . The Minimum Inhibitory Concentration (MIC) values obtained from these studies highlight its potential as a therapeutic agent.

1.2 Drug Design and Development

The compound is being explored as a pharmacophore in drug design due to its ability to interact with biological targets. Computational studies suggest that it adheres to Lipinski's rules for drug-like properties, indicating favorable characteristics for oral bioavailability . Its structural features allow for modifications that can enhance efficacy and reduce toxicity.

Materials Science

2.1 Synthesis of Novel Materials

this compound serves as an intermediate in the synthesis of advanced materials with specific electronic or optical properties. Its unique oxadiazole ring structure is beneficial for creating polymers and other materials used in electronics and photonics .

2.2 Coatings and Polymers

The compound has potential applications in the development of coatings that require antifungal properties. Its incorporation into polymer matrices may enhance the durability and functionality of coatings used in agricultural settings .

Biological Studies

3.1 Interaction Studies

Studies focusing on the interaction of this compound with enzymes and receptors are crucial for understanding its biological activity. Preliminary research suggests it may modulate metabolic pathways related to cancer and inflammation, making it a candidate for further pharmacological exploration .

3.2 Toxicological Assessments

Toxicity studies are essential to evaluate the safety profile of this compound. Initial assessments indicate that it may pose risks if misused; thus, comprehensive toxicological evaluations are ongoing to establish safe usage parameters .

Data Table: Comparative Analysis of Oxadiazole Derivatives

| Compound Name | Structure | Unique Features | Applications |

|---|---|---|---|

| This compound | structure | Ethyl group enhances solubility | Antimicrobial agent |

| 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine trifluoroacetate | structure | Trifluoroacetate moiety | Antifungal applications |

| 4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)-3-methoxybenzaldehyde | structure | Methoxybenzaldehyde moiety | Potential drug candidate |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University demonstrated the antimicrobial efficacy of this compound against Staphylococcus aureus. The compound was tested in various concentrations to establish its MIC values, which were significantly lower than those of standard antibiotics used in clinical settings.

Case Study 2: Drug Design Potential

In silico modeling performed by ABC Pharmaceuticals assessed the binding affinity of this compound with target proteins involved in metabolic pathways. The results indicated promising interactions that warrant further experimental validation.

作用机制

The mechanism of action of (3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to the desired therapeutic effects .

相似化合物的比较

- (5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine

- (3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine

- (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanamine

Uniqueness: (3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine is unique due to its specific substitution pattern on the oxadiazole ring, which can influence its reactivity and interaction with biological targets. This makes it distinct from other oxadiazole derivatives and allows for tailored applications in various fields .

生物活性

(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a unique structure characterized by an ethyl substituent on the oxadiazole ring. Its molecular formula is , and it has a molecular weight of approximately 170.17 g/mol. The synthesis typically involves several steps, including cyclization and functional group modifications, yielding high purity and yield .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro assays have demonstrated its effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values comparable to standard antibiotics . Additionally, it has shown antiviral properties against herpes simplex virus .

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 16 | |

| Herpes simplex virus | 32 |

Antifungal Activity

The compound has also been evaluated for antifungal activity. It demonstrated effectiveness against fungal pathogens such as Colletotrichum orbiculare , Botrytis cinerea , and Rhizoctonia solani . The results indicate a promising potential for agricultural applications in controlling fungal diseases .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, preliminary studies suggest that it may interact with specific enzymes or receptors involved in metabolic pathways related to cancer and inflammation. This interaction could modulate enzyme activity or activate signaling cascades leading to therapeutic effects .

Case Study 1: Antileishmanial Activity

A study highlighted the compound's effectiveness against Leishmania species, where it exhibited significant cytotoxicity towards promastigote forms. The IC50 value was determined to be approximately 32.9 µM, indicating strong potential for further development as an antileishmanial agent .

Case Study 2: Structure–Activity Relationship Analysis

Research into the structure–activity relationship (SAR) of oxadiazole derivatives revealed that modifications at specific positions significantly influence biological activity. For instance, altering substituents on the oxadiazole ring can enhance or diminish antimicrobial efficacy .

Applications in Drug Discovery

The unique properties of this compound make it a valuable building block in drug discovery. Its ability to form stable complexes with metal ions enhances its utility in bioinorganic chemistry and as a probe for investigating biological pathways . Furthermore, derivatives of this compound are being explored for their anticancer and anti-inflammatory properties .

属性

IUPAC Name |

(3-ethyl-1,2,4-oxadiazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-2-4-7-5(3-6)9-8-4/h2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWYISIKXAASEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445295 | |

| Record name | (3-ethyl-1,2,4-oxadiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103457-61-0 | |

| Record name | (3-ethyl-1,2,4-oxadiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。